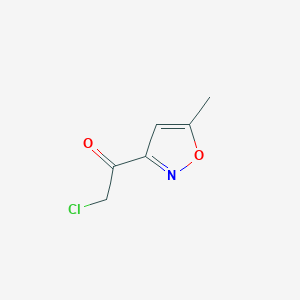

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one

描述

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (CAS 1514117-75-9) is a chlorinated ketone derivative featuring a 5-methyl-1,2-oxazole heterocyclic ring. Its molecular formula is C₆H₆ClNO₂, with a molecular weight of 159.57 g/mol . The compound’s structure comprises a chloroethyl ketone moiety attached to the 3-position of the oxazole ring. While key physicochemical properties (e.g., melting point, boiling point) remain unreported in available literature, its structural features suggest applications as a synthetic intermediate in pharmaceuticals or agrochemicals.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(5-methyl-1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRBTFJQJXPDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions generally require a mild and highly efficient environment to ensure the successful formation of the oxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

化学反应分析

Types of Reactions

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in chemoproteomic studies to identify and target cysteine-reactive proteins.

Industry: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.

作用机制

The mechanism of action of 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its reactivity with cysteine residues in proteins. This reactivity allows it to form covalent bonds with target proteins, thereby modulating their function.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one

Molecular Formula: C₆H₆ClNOS Molecular Weight: 175.52 g/mol (calculated from ) Key Structural Difference: Replacement of the oxazole oxygen with sulfur, forming a thiazole ring .

Structural and Electronic Implications :

Heteroatom Effects: The thiazole’s sulfur atom is less electronegative but more polarizable than oxygen in oxazole. Sulfur’s larger atomic radius may influence steric interactions and molecular packing in the solid state.

Reactivity :

- The thiazole’s sulfur could participate in nucleophilic reactions (e.g., alkylation) more readily than oxazole due to its lower electronegativity .

- The chloroethyl ketone group in both compounds is susceptible to nucleophilic substitution, but the electron-deficient nature of the oxazole ring might enhance the electrophilicity of the ketone in the oxazole derivative .

Physicochemical Properties :

- The thiazole derivative’s higher molecular weight (175.52 vs. 159.57 g/mol) suggests differences in volatility and solubility.

3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Key Structural Feature : Incorporates the 5-methyl-1,2-oxazol-3-yl group into a fused triazolo-thiadiazole system .

Comparison Highlights :

Crystal Packing :

- The oxazole ring in this compound forms a near-planar triazolothiadiazole core (r.m.s. deviation = 0.002 Å), with π-π interactions between the oxazole and thiadiazole rings (centroid distance = 3.4707 Å) .

- Such interactions are critical for stabilizing the crystal lattice and could influence solubility and melting behavior.

Functional Implications :

- The extended π-system in this derivative contrasts with the simpler chloroethyl ketone structure of the target compound, highlighting the oxazole’s versatility in forming conjugated systems for optoelectronic or bioactive applications.

5-Chloro-2-methyl-4-isothiazolin-3-one

Molecular Formula: C₄H₃ClNOS Key Structural Difference: An isothiazolinone ring with a chlorine substituent, differing from the oxazole’s oxygen-based heterocycle .

Comparison Highlights :

Reactivity and Stability: The isothiazolinone’s sulfur and nitrogen arrangement confers antimicrobial properties, unlike the oxazole derivative, which lacks such reported bioactivity.

生物活性

2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C₆H₈ClNO₂

- Molecular Weight : 161.58 g/mol

- CAS Number : 2228413-99-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The oxazole ring in the structure is known to participate in hydrogen bonding and π-stacking interactions, which can facilitate binding to proteins and enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, monomeric alkaloids have shown significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these compounds against various pathogens ranged as follows:

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

This data suggests that similar compounds may exhibit comparable antimicrobial efficacy, indicating potential applications in treating infections caused by resistant strains.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of oxazole derivatives have been investigated in various cancer cell lines. For example, compounds with oxazole moieties have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values ranging from 10 to 30 µM.

Study on Antimycobacterial Activity

In a study assessing the antitubercular activity of novel ligands, compounds structurally related to oxazoles were synthesized and evaluated for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis. Two compounds exhibited IC₅₀ values of approximately 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, demonstrating promising potential for tuberculosis treatment .

常见问题

Q. What spectroscopic methods are recommended for characterizing 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one?

Answer: Key techniques include:

- NMR Spectroscopy : Analyze and NMR to confirm the chloroacetyl group (δ ~4.0–4.5 ppm for CHCl) and oxazole ring protons (δ ~6.5–7.5 ppm for aromatic protons).

- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm and C-Cl absorption near 550–750 cm.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula (CHClNO, MW 159.57) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards), lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of volatile byproducts.

- Waste Disposal : Collect halogenated waste separately and avoid release into drains due to environmental toxicity .

Q. How can the purity of this compound be validated for synthetic applications?

Answer:

- HPLC/GC Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Melting Point Determination : Compare observed melting point with literature values (if available) to confirm crystallinity and absence of impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and packing of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.

- Structure Solution : Employ direct methods in SHELXS for phase determination and SHELXL for refinement, adjusting parameters for thermal motion and disorder .

- Analysis : Visualize molecular geometry (e.g., dihedral angles between oxazole and chloroacetyl groups) and packing interactions (e.g., π-π stacking or C-H···O contacts) using ORTEP-3 for graphical representation .

- Example : A related oxazole derivative showed planar oxazole rings with a 42.95° dihedral angle relative to adjacent aromatic systems, stabilized by centroid interactions .

Q. What synthetic strategies enable functionalization of the oxazole ring in this compound?

Answer:

- Electrophilic Substitution : Introduce substituents at the oxazole C4 position using halogenation (e.g., Br/FeCl) or nitration (HNO/HSO).

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl groups to the oxazole ring.

- Derivatization : React the chloroacetyl group with amines or thiols to form amides or thioesters, preserving the oxazole core .

Q. How can computational methods predict the reactivity or stability of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, chloroform) to assess aggregation or degradation tendencies .

Q. How should researchers address contradictions in crystallographic data during refinement?

Answer:

- Disorder Modeling : Use SHELXL to split occupancy for disordered atoms (e.g., rotating methyl or chloro groups).

- Twinned Data : Apply twin-law matrices (e.g., HKLF 5 format) for non-merohedral twinning.

- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric restraints (bond lengths/angles) align with expected values .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。